molecular formula C14H14N6O2 B12171755 4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide

4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide

Cat. No.: B12171755
M. Wt: 298.30 g/mol
InChI Key: GQKPJJIBURPCCV-UHFFFAOYSA-N
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Description

4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide is a complex organic compound that features a quinazolinone core linked to a triazole ring through a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

    Linking the Quinazolinone and Triazole Units: This step involves the formation of the butanamide chain, which can be synthesized through amide bond formation reactions using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The quinazolinone core can be oxidized to form quinazoline derivatives.

    Reduction: The carbonyl group in the quinazolinone can be reduced to form hydroquinazoline derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.

Major Products

    Oxidation: Quinazoline derivatives.

    Reduction: Hydroquinazoline derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The triazole ring can enhance binding affinity and specificity through hydrogen bonding and π-π interactions. The butanamide chain provides flexibility and helps in positioning the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-(4-oxoquinazolin-3(4H)-yl)-N-(1H-1,2,3-triazol-4-yl)butanamide: Similar structure but with a different triazole isomer.

    4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-5-yl)butanamide: Another isomer with the triazole ring attached at a different position.

Uniqueness

4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide is unique due to its specific arrangement of the quinazolinone and triazole rings, which can result in distinct biological activities and chemical reactivity compared to its isomers.

Properties

Molecular Formula

C14H14N6O2

Molecular Weight

298.30 g/mol

IUPAC Name

4-(4-oxoquinazolin-3-yl)-N-(1H-1,2,4-triazol-5-yl)butanamide

InChI

InChI=1S/C14H14N6O2/c21-12(18-14-15-8-17-19-14)6-3-7-20-9-16-11-5-2-1-4-10(11)13(20)22/h1-2,4-5,8-9H,3,6-7H2,(H2,15,17,18,19,21)

InChI Key

GQKPJJIBURPCCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=NC=NN3

Origin of Product

United States

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